REACTION_SMILES
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[CH:3]1([OH:10])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9]1.[Cl-:19].[Cl:11][c:12]1[n:13][cH:14][n:15][c:16]([Cl:18])[cH:17]1.[H-:1].[NH4+:20].[Na+:2].[O:21]1[CH2:22][CH2:23][CH2:24][CH2:25]1>>[CH:3]1([O:10][c:16]2[n:15][cH:14][n:13][c:12]([Cl:11])[cH:17]2)[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1CCCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1cc(Cl)ncn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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Clc1cc(OC2CCCCCC2)ncn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |